molecular formula C20H17N5O4 B2822344 methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate CAS No. 1207002-70-7

methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate

Cat. No.: B2822344
CAS No.: 1207002-70-7
M. Wt: 391.387
InChI Key: OCZCQHIAXRJJNJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors to form the triazoloquinazoline core, followed by acylation and esterification reactions to introduce the acetyl and benzoate groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazoloquinazoline core, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate is unique due to its specific structural features, including the combination of a triazoloquinazoline core with an acetyl and benzoate ester moiety.

Properties

IUPAC Name

methyl 2-[[2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12-6-5-8-14-17(12)21-11-24-18(14)23-25(20(24)28)10-16(26)22-15-9-4-3-7-13(15)19(27)29-2/h3-9,11H,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZCQHIAXRJJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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